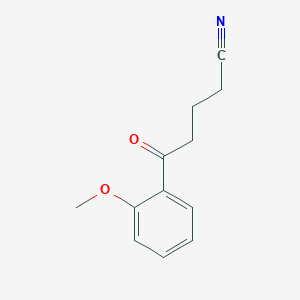

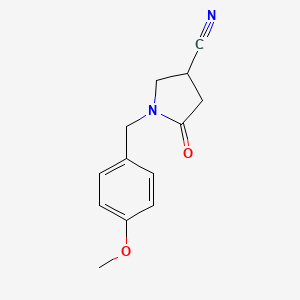

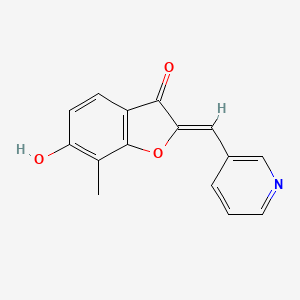

5-(2-Methoxyphenyl)-5-oxovaleronitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-Methoxyphenyl)-5-oxovaleronitrile” is a complex organic molecule. Organic compounds like this often have applications in various fields such as medicine, materials science, and chemistry .

Synthesis Analysis

While specific synthesis methods for “5-(2-Methoxyphenyl)-5-oxovaleronitrile” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a compound with a 2-methoxyphenyl group was synthesized by refluxing aniline and 3-hydroxy-4-methoxybenzaldehyde .Scientific Research Applications

DNA Interaction and Biological Activities

Research has shown that oxovanadium complexes with various ligands, including those related to 5-(2-Methoxyphenyl)-5-oxovaleronitrile, exhibit significant biological and medicinal activities. These complexes demonstrate considerable in vitro antibacterial activity against Gram-negative and Gram-positive microorganisms. Additionally, they display cytotoxicity and potential antituberculosis activity, as evidenced by their potency against Mycobacterium tuberculosis. The DNA binding and nuclease activities of these compounds have also been studied, showing notable DNA cleavage potential (Gajera, Mehta, & Patel, 2015).

Electrochemical Detection of DNA

Methoxyphenyl groups, similar to those in 5-(2-Methoxyphenyl)-5-oxovaleronitrile, have been evaluated as oxidizable labels for electrochemical detection of DNA. These labels, when incorporated into DNA, allow for its electrochemical detection, offering a novel approach for DNA analysis and potentially for the development of biosensors (Šimonová et al., 2014).

Development of New Pharmaceuticals

Research focusing on the development of new, efficient, and low-toxicity medicines has explored compounds based on derivatives of 5-(2-Methoxyphenyl)-5-oxovaleronitrile. These studies aim to create competitive alternatives to expensive imported medicines and have examined the relationship between chemical structure and biological activity, particularly in antimicrobial applications (Samelyuk & Kaplaushenko, 2013).

Chiral Catalysis

In the field of chiral catalysis, the introduction of an electron-donating 4-methoxyphenyl group has been found to inhibit undesirable cyclization, thereby enhancing stereoselectivity in conjugate additions. This research contributes to the development of enantioselective synthetic methodologies, which are crucial in the production of various pharmaceuticals and fine chemicals (Misaki, Choi, Morita, & Sugimura, 2015).

Serotonin Receptor Studies in Alzheimer's Disease

Molecules similar to 5-(2-Methoxyphenyl)-5-oxovaleronitrile have been used as molecular imaging probes in studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This research provides insights into the neurochemical alterations in Alzheimer's disease and may contribute to the development of targeted therapies (Kepe et al., 2006).

properties

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12-8-3-2-6-10(12)11(14)7-4-5-9-13/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWUGWNEDSRTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645186 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-5-oxovaleronitrile | |

CAS RN |

898786-49-7 |

Source

|

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid](/img/structure/B1325110.png)

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)